2-Methyl-2-nitrosopropane dimer
Overview
Description
2-Methyl-2-nitrosopropane dimer is an organic compound with the chemical formula C8H18N2O2This compound is a colorless or light yellow liquid that is used in various chemical applications, particularly as a spin trapping reagent in electron spin resonance studies .
Mechanism of Action
Target of Action
The primary target of the 2-Methyl-2-nitrosopropane dimer, also known as di-tert-butyl nitroxide (DTBN), is unstable free radicals . Free radicals are atoms, molecules, or ions with unpaired electrons, which makes them highly reactive. DTBN is particularly useful for trapping carbon-centered tyrosyl radicals .
Mode of Action
DTBN acts as a spin trap , a molecule that forms adducts with unstable free radicals to form more stable paramagnetic nitroxide radicals . This trapping of free radicals allows them to be detected and analyzed by electron spin resonance spectroscopy .
Pharmacokinetics
Like other nitroso compounds, it features a bent c-n=o linkage . It is a blue liquid that converts to a colorless solid (the dimer) upon standing at room temperature . In solution, this dimer quickly reverts to the blue monomer . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of DTBN’s action is the formation of stable paramagnetic nitroxide radicals from unstable free radicals . This allows for the detection and analysis of free radicals, which are often involved in harmful processes such as oxidative stress and cellular damage. By trapping these radicals, DTBN may help mitigate their harmful effects.
Action Environment
The action of DTBN can be influenced by environmental factors. For instance, the conversion of DTBN from a blue liquid to a colorless solid (the dimer) and back to a blue monomer occurs at room temperature Additionally, the reaction of DTBN with free radicals to form stable nitroxide radicals can be influenced by the presence of other molecules and the pH of the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-nitrosopropane dimer is typically synthesized through the oxidation of 2-methyl-2-nitrosopropane. The preparation involves several steps:
Oxidation of tert-butylamine: Potassium permanganate is used to oxidize tert-butylamine to 2-methyl-2-nitropropane.
Reduction to N-tert-butylhydroxylamine: The nitro compound is reduced using aluminum amalgam to form N-tert-butylhydroxylamine.
Formation of 2-Methyl-2-nitrosopropane: The hydroxylamine is then oxidized to form 2-methyl-2-nitrosopropane.
Dimerization: Upon standing at room temperature, 2-methyl-2-nitrosopropane dimerizes to form the dimer.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-nitrosopropane dimer undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form hydroxylamines.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Aluminum amalgam.
Solvents: Diethyl ether, chloroform.
Major Products
The major products formed from these reactions include nitroxide radicals, aldehydes, and hydroxylamines .
Scientific Research Applications
2-Methyl-2-nitrosopropane dimer is widely used in scientific research due to its unique properties:
Spin Trapping Reagent: It is used in electron spin resonance (ESR) studies to trap unstable free radicals and form stable paramagnetic nitroxide radicals.
Organic Synthesis: It acts as an electrophile in organic reactions to transform sulfones into aldehydes.
Polymerization: It regulates the radical polymerization of methyl methacrylate through the ‘pseudoliving’ chain mechanism.
Biological Studies: It is used to study the decomposition of S-nitrosothiols and site-directed nitric oxide production.
Comparison with Similar Compounds
2-Methyl-2-nitrosopropane dimer is unique compared to other similar compounds due to its specific structure and reactivity:
Similar Compounds: Ethylamine, ethylenediamine, propylamine, isopropylamine, 1,2-diaminopropane, 1,3-diaminopropane, isobutylamine, tert-butylamine, n-butylamine, sec-butylamine, putrescine.
Uniqueness: Unlike other nitroso compounds, this compound readily dimerizes at room temperature and reverts to the monomer in solution.
Properties
IUPAC Name |
2-methyl-2-nitrosopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9NO/c2*1-4(2,3)5-6/h2*1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKJRWITDTTZCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=O.CC(C)(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6841-96-9 | |
Record name | 2-Methyl-2-nitrosopropane Dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Methyl-2-nitrosopropane dimer function as a spin trap in studying radical damage to DNA?
A1: this compound (MNP) captures short-lived free radicals generated during reactions, forming more stable radical adducts detectable by EPR spectroscopy []. In DNA damage studies, MNP helps identify the radical species formed when hydroxyl radicals (˙OH) react with DNA []. For instance, MNP revealed that the primary site of ˙OH attack in pyrimidine nucleosides and nucleotides is the C5–C6 double bond of the base []. Moreover, MNP helped demonstrate radical transfer from the initial base radical to the sugar-phosphate backbone in both ribose and deoxyribose purines [].
Q2: Are there any challenges in using this compound for electrochemical detection of hydroxyl radicals?
A3: While this compound is a widely used spin trap for hydroxyl radical detection, electrochemical applications present unique challenges []. One major issue is that the electrochemical oxidation of MNP can occur at potentials lower than that required for water oxidation []. This leads to the formation of the same spin trap-OH• adduct, making it difficult to distinguish between radicals generated from water oxidation and those formed by direct MNP oxidation []. This overlap complicates accurate quantification of electrochemically generated hydroxyl radicals using MNP and EPR.
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